
4,4-Difluoro-2,2-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2,2-dimethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
The synthesis of 4,4-Difluoro-2,2-dimethylpiperidine involves several steps. One common method includes the fluorination of piperidine derivatives using reagents such as Selectfluor® . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
4,4-Difluoro-2,2-dimethylpiperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted piperidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from -78°C to 100°C . Major products formed from these reactions include fluorinated ketones, alcohols, and substituted piperidines .
Scientific Research Applications
4,4-Difluoro-2,2-dimethylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
4,4-Difluoro-2,2-dimethylpiperidine can be compared with other fluorinated piperidines, such as 4,4-Difluoropiperidine and 3,3-Difluoropyrrolidine . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of additional fluorine atoms in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable building block in organic synthesis and a promising candidate for further research in pharmaceuticals and other fields.
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethylpiperidine |
InChI |
InChI=1S/C7H13F2N/c1-6(2)5-7(8,9)3-4-10-6/h10H,3-5H2,1-2H3 |
InChI Key |
ZIRPAOQEMYLXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
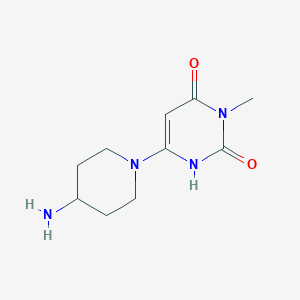
![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)


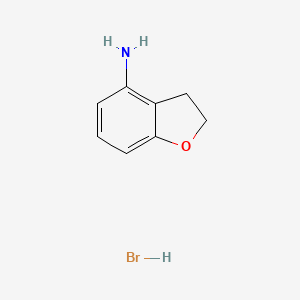
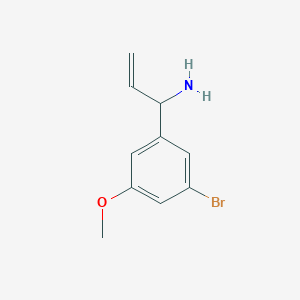
![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)
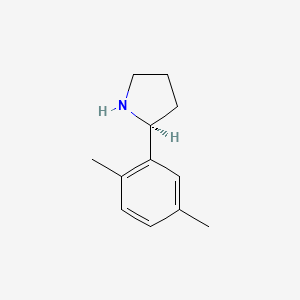
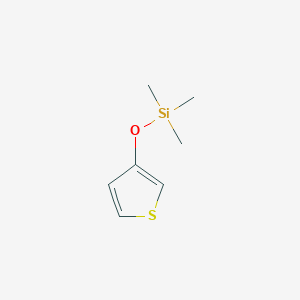
![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)
